molecular formula C15H13IO B1345427 4-Ethyl-3'-iodobenzophenone CAS No. 951885-12-4

4-Ethyl-3'-iodobenzophenone

Cat. No. B1345427
M. Wt: 336.17 g/mol
InChI Key: BINIEUUJZAIYLP-UHFFFAOYSA-N
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Description

4-Ethyl-3’-iodobenzophenone (EIBP) is a chemical compound that belongs to the family of benzophenone derivatives. It is a white powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular formula of EIBP is C15H13IO and it has a molecular weight of 336.17 g/mol .


Synthesis Analysis

The synthesis of benzophenone derivatives like EIBP can be achieved through various methods. One of the common methods is the Friedel-Crafts alkylation and acylation . Another method involves the use of organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone . A more environmentally friendly method is the Pd-catalyzed cross-coupling of a substituted phenyl boronic acid with an anhydride, also known as the Suzuki-Miyaura reaction .


Molecular Structure Analysis

The molecular structure of EIBP consists of a benzophenone core with an ethyl group at the 4-position and an iodine atom at the 3’-position . This structure contributes to its physical and chemical properties.


Physical And Chemical Properties Analysis

EIBP has a predicted boiling point of 410.1±38.0 °C and a predicted density of 1.511±0.06 g/cm3 .

Scientific Research Applications

  • Polymer Synthesis and Modification

    • Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, derived from 4-ethylbenzophenone, is utilized in the synthesis of functional polymers. This compound, after undergoing various chemical transformations, can be homopolymerized or copolymerized with styrene and methyl methacrylate, indicating its applicability in the development of novel polymer materials (Sumida & Vogl, 1981).
  • Metallomesogenic Complexes Production

    • The creation of copper(II) metallomesogenic complexes involves the use of mesogenic 3-aryl-3-keto esters, which can be synthesized from compounds related to 4-ethylbenzophenone. These complexes highlight the potential of 4-ethyl-3'-iodobenzophenone derivatives in material science, particularly in the field of liquid crystal and metallomesogen research (Kovganko & Kovganko, 2013).
  • Organic Synthesis and Chemical Analysis

    • In organic synthesis, derivatives of 4-ethylbenzophenone are used as intermediates in the formation of various chemical compounds. For instance, they are employed in the synthesis of quinoline derivatives, demonstrating their utility in the creation of complex organic molecules (Degtyarenko et al., 2007).
    • Additionally, 2-Amino-4,5-ethylenedioxyphenol, a derivative, serves as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, illustrating its use in analytical chemistry for the detection and analysis of specific compounds (Nohta et al., 1994).
  • Environmental and Health Science Research

    • In environmental science, the analysis of environmental phenols, such as 4-ethyl-3'-iodobenzophenone derivatives, is crucial for understanding human exposure and potential health risks. This is evident in studies that measure concentrations of various phenols, including benzophenone derivatives, in human milk (Ye et al., 2008).
  • Pharmaceutical Research

    • Derivatives of 4-ethylbenzophenone have been explored for their antimicrobial and antioxidant activities, as seen in the synthesis of compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, highlighting their potential in the development of new pharmaceutical agents (Raghavendra et al., 2016).

properties

IUPAC Name

(4-ethylphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINIEUUJZAIYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3'-iodobenzophenone

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